1-Azido-2-methoxyethane

Catalog No.
S3481517
CAS No.
80894-21-9
M.F
C3H7N3O
M. Wt
101.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-2-methoxyethane

CAS Number

80894-21-9

Product Name

1-Azido-2-methoxyethane

IUPAC Name

1-azido-2-methoxyethane

Molecular Formula

C3H7N3O

Molecular Weight

101.11 g/mol

InChI

InChI=1S/C3H7N3O/c1-7-3-2-5-6-4/h2-3H2,1H3

InChI Key

MQUOOEBCMHJVBN-UHFFFAOYSA-N

SMILES

COCCN=[N+]=[N-]

Canonical SMILES

COCCN=[N+]=[N-]

1-Azido-2-methoxyethane (CAS 80894-21-9) is a bifunctional organic compound featuring a terminal azide group for use in high-yield cycloaddition reactions and a methoxyethyl chain. This structure provides a valuable combination of a reliable reactive handle for 'click' chemistry and a short, chemically inert, polar ether segment that enhances solubility in a range of common organic solvents. Unlike alcohol-containing analogs, its ether linkage is non-protic and generally non-coordinating, making it compatible with a wide array of reaction conditions, particularly those involving metal catalysts.

Direct substitution with the closest structural analog, 2-azidoethanol, introduces significant process complications. The primary hydroxyl group of 2-azidoethanol is reactive and can interfere with many synthetic transformations, including metal-catalyzed reactions like the CuAAC 'click' reaction. This often necessitates additional protection and deprotection steps, increasing process time, raw material costs, and the potential for yield loss. For example, silylation is a common protection strategy for the hydroxyl group before further modification. 1-Azido-2-methoxyethane, with its chemically inert ether linkage, circumvents these issues, offering a more streamlined and reproducible synthetic workflow, making it the more efficient choice for multi-step syntheses.

Enhanced Thermal Stability Compared to Other Functionalized Azides

In a comparative study of azidomethyl compounds (N3-CH2-R), the thermal stability, measured by the onset temperature of decomposition (TDSC), was shown to be highly dependent on the adjacent functional group. 1-Azido-2-methoxyethane (R: OCH3) exhibited a decomposition onset at 173°C. This is significantly higher than related compounds with electron-withdrawing groups, such as where R=COCH3 (TDSC = 130°C) or R=CONH2 (TDSC = 157°C), indicating a superior thermal profile for safer handling and processing under heated conditions.

Evidence DimensionOnset Temperature of Thermal Decomposition (TDSC)
Target Compound Data173°C
Comparator Or BaselineN3-CH2-COCH3: 130°C | N3-CH2-CONH2: 157°C
Quantified Difference+43°C vs. aceto analog; +16°C vs. amido analog
ConditionsThermal stability evaluated by Slow-heating-rate Differential Scanning Calorimetry (SC-DSC).

A higher decomposition temperature provides a wider and safer operating window for reactions that require heating, reducing the risk of uncontrolled decomposition.

Simplified Workflow: Bypasses Need for Hydroxyl Protection Steps Required for 2-Azidoethanol

The use of 2-azidoethanol as a synthetic precursor often requires protection of its reactive hydroxyl group prior to subsequent reactions. A common published procedure involves reacting crude 2-azidoethanol with tert-butylchlorodimethylsilane and 3.00 mol of imidazole in DMF, followed by stirring for 24 hours at 40°C to form the silyl-protected intermediate. In contrast, 1-azido-2-methoxyethane possesses a chemically robust ether linkage, eliminating the need for this entire protection/deprotection sequence. This directly translates to fewer reaction steps, reduced consumption of reagents and solvents, and higher overall process efficiency.

Evidence DimensionRequired Synthetic Steps for Downstream Use
Target Compound Data0 (Directly usable in many contexts)
Comparator Or Baseline2-Azidoethanol: 1+ (Requires at least one protection step, e.g., silylation, before many transformations)
Quantified DifferenceEliminates at least one full synthetic step (protection) and a subsequent deprotection step.
ConditionsStandard organic synthesis protocols for functional group modification.

Eliminating process steps directly reduces manufacturing time, raw material costs, and waste generation, making this compound a more economical choice for complex syntheses.

High Solubility in Common Aprotic Organic Solvents for Broader Process Compatibility

The methoxyethyl group confers excellent solubility in a wide range of organic solvents. Technical datasheets for related methoxy-terminated PEG azides confirm high solubility (>10 mg/mL) in solvents like chloroform and DMSO. This contrasts with the parent inorganic azide, sodium azide, which is soluble in highly polar solvents but requires phase-transfer catalysis for use in many aprotic organic systems. It also differs from its hydroxyl analog, 2-azidoethanol, which has higher polarity and miscibility with water but potentially lower solubility in less polar organic media used for synthesis. The balanced polarity of 1-azido-2-methoxyethane makes it highly processable across diverse reaction conditions without specialized solvent systems.

Evidence DimensionSolvent Compatibility Profile
Target Compound DataSoluble in a broad range of aprotic and polar organic solvents (e.g., chloroform, DMSO).
Comparator Or BaselineSodium Azide: Requires highly polar solvents or phase-transfer catalysts. | 2-Azidoethanol: High polarity, miscible with water, less compatible with non-polar organic systems.
Quantified DifferenceBroader applicability in standard organic solvents compared to inorganic azides or highly polar alcohol analogs.
ConditionsGeneral laboratory and process chemistry solvent selection.

Broad solvent compatibility simplifies reaction setup, purification, and formulation, avoiding the need for co-solvents or phase-transfer catalysts that add cost and complexity.

Precursor for PET Radiopharmaceuticals and Imaging Agents

The methoxyethyl group is a common structural motif in metabolically stable PET tracers. This compound serves as a key building block to introduce this group along with a clickable azide handle for conjugation to targeting vectors. Its chemical stability and defined structure are critical for producing high-purity precursors essential for radiolabeling workflows.

Streamlined Synthesis of Bioconjugates and PEGylated Molecules

Ideal for applications where a short, hydrophilic, and non-reactive linker is required. By avoiding the need for protecting groups that would be necessary for 2-azidoethanol, this reagent simplifies the synthesis of azide-modified peptides, oligonucleotides, and small molecules, leading to higher overall yields and purity in bioconjugation protocols.

Surface Modification and Materials Science via Click Chemistry

The compound's favorable solubility in common organic solvents facilitates its use in modifying surfaces and polymers. It can be readily employed in CuAAC reactions to functionalize materials where the use of aqueous or highly polar solvent systems required by other azides would be incompatible with the substrate.

XLogP3

1

Dates

Last modified: 04-14-2024

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